Cas no 860649-93-0 (3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide)
3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide
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- MDL: MFCD04124336
- Inchi: 1S/C12H11ClN2OS2/c1-17-10-6-9(11(18-10)12(16)15-14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3,(H,15,16)
- InChI Key: PRSMBBMHKDXGRP-UHFFFAOYSA-N
- SMILES: C1(C(NN)=O)SC(SC)=CC=1C1=CC=C(Cl)C=C1
3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB296459-100 mg |
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide; . |
860649-93-0 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB296459-100mg |
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide; . |
860649-93-0 | 100mg |
€283.50 | 2025-04-16 | ||
| Ambeed | A888198-1g |
3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide |
860649-93-0 | 90% | 1g |
$350.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00844495-1g |
3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide |
860649-93-0 | 90% | 1g |
¥2401.0 | 2024-04-18 |
3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide Suppliers
3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide
Research Brief on 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide (CAS: 860649-93-0): Recent Advances and Applications
3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide (CAS: 860649-93-0) is a thiophene-based carbohydrazide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies exploring its biological activities, synthetic pathways, and pharmacological properties. The presence of both chlorophenyl and methylsulfanyl groups in its structure contributes to its diverse reactivity and potential interactions with biological targets.
Recent research has primarily focused on the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Studies have demonstrated its utility in the development of antimicrobial, anticancer, and anti-inflammatory agents. The carbohydrazide moiety, in particular, has been identified as a crucial pharmacophore that enhances the compound's ability to interact with various enzymes and receptors, making it a promising candidate for further drug development.
One of the most significant breakthroughs in the study of 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide is its potential as an inhibitor of specific protein kinases involved in cancer progression. Recent in vitro studies have shown that derivatives of this compound exhibit notable activity against certain cancer cell lines, with mechanisms of action that include apoptosis induction and cell cycle arrest. These findings have opened new avenues for the development of targeted cancer therapies.
In addition to its anticancer properties, research has also explored the compound's antimicrobial potential. Several studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's ability to disrupt microbial cell wall synthesis and interfere with essential metabolic pathways has been identified as key to its antimicrobial activity. These properties make it a valuable lead compound for the development of new antibiotics, particularly in the face of increasing antimicrobial resistance.
The synthetic chemistry of 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide has also seen significant advancements. Recent publications have described improved synthetic routes that offer higher yields and better purity profiles. These methodological improvements are crucial for scaling up production and facilitating further pharmacological evaluation. Moreover, computational studies have provided insights into the compound's molecular interactions and binding affinities, aiding in the rational design of more potent derivatives.
Looking forward, the research community continues to investigate the full therapeutic potential of 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide and its derivatives. Current studies are exploring its application in neurodegenerative diseases, with preliminary results suggesting possible neuroprotective effects. Additionally, its role in modulating immune responses is under investigation, which could lead to applications in autoimmune disorders and immunotherapy. As research progresses, this compound is expected to remain at the forefront of medicinal chemistry research, offering promising opportunities for drug discovery and development.
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